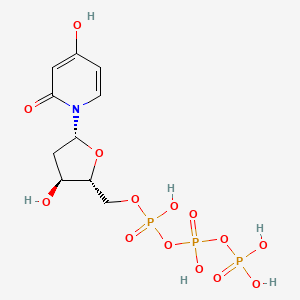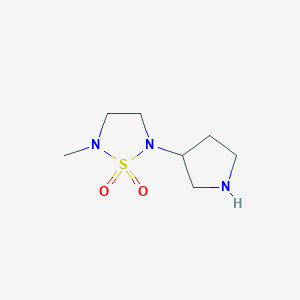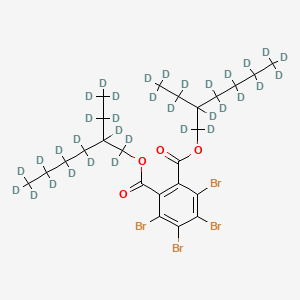
3-Deaza-2'-deoxyuridine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deaza-2’-deoxyuridine-5’-triphosphate is a modified nucleoside triphosphate. It is structurally similar to deoxyuridine triphosphate but with a nitrogen atom replaced by a carbon atom at the 3-position of the pyrimidine ring. This modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyuridine-5’-triphosphate typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Nucleoside Modification:
Phosphorylation: The conversion of the modified nucleoside to its triphosphate form using phosphorylation reagents such as phosphorus oxychloride or phosphoramidite chemistry.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product to achieve high purity.
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis platforms and large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deaza-2’-deoxyuridine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The triphosphate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: The major products are modified nucleoside triphosphates with different functional groups.
Hydrolysis: The major products are the corresponding monophosphate and diphosphate derivatives.
Wissenschaftliche Forschungsanwendungen
3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of DNA replication and repair, as well as in the development of fluorescently labeled nucleotides for imaging applications.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a tool in next-generation sequencing technologies.
Wirkmechanismus
The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into nucleic acids by DNA polymerases. The deaza modification at the 3-position alters the hydrogen bonding properties of the nucleoside, affecting base pairing and stability. This can lead to the inhibition of DNA synthesis and repair processes, making it useful in studying these pathways and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyuridine-5’-triphosphate: Lacks the deaza modification and has different hydrogen bonding properties.
3-Deaza-2’-deoxyadenosine-5’-triphosphate: Another deaza-modified nucleoside triphosphate with a different base.
Uniqueness: 3-Deaza-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification at the 3-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring altered base pairing and stability, such as in the development of therapeutic agents and diagnostic tools.
Eigenschaften
Molekularformel |
C10H16NO14P3 |
|---|---|
Molekulargewicht |
467.15 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1 |
InChI-Schlüssel |
AVIVVUIDISJCII-QXFUBDJGSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)



![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)


![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)
